![molecular formula C24H19F2NO5 B2977316 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid CAS No. 2470438-92-5](/img/structure/B2977316.png)

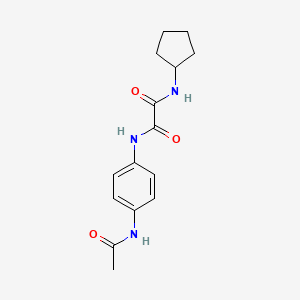

4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

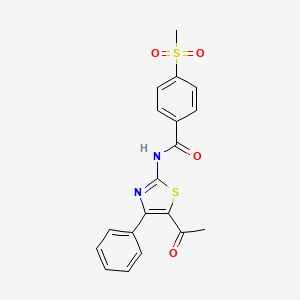

This compound is a derivative of benzoic acid with a complex structure. It has a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . The Fmoc group is attached to an amino group, which is further connected to a difluoroethoxy group and a benzoic acid group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The Fmoc group contributes a large, aromatic component to the molecule, while the difluoroethoxy group introduces elements of polarity . The benzoic acid group also contributes to the molecule’s acidity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the presence of the Fmoc group would likely make the compound relatively non-polar and insoluble in water . The difluoroethoxy group and the benzoic acid group would contribute to the compound’s polarity and could potentially enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes capable of detecting reactive oxygen species (ROS) with high specificity is crucial for understanding ROS roles in biological systems. One study designed and synthesized fluorescence probes to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase, showcasing the potential of fluoren-9-ylmethoxycarbonyl-based compounds in biological and chemical applications (Setsukinai et al., 2003).

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for the protection of hydroxy-groups in organic synthesis. Its application in synthesizing complex molecules, such as oligonucleotides, is notable for its ease of removal while maintaining the integrity of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).

Inhibitors of Cell Adhesion Processes

Compounds containing fluoren-9-ylalkanoic and alkylbenzoic acids have been prepared as analogues of anti-inflammatory agents, demonstrating potent inhibition of neutrophil recruitment. This underscores the fluoren-9-ylmethoxycarbonyl derivatives' potential in developing new anti-inflammatory medications (Hamilton et al., 1995).

Liquid Crystalline Behavior and Applications

Research into liquid crystalline behavior of fluorenylalkanoic and benzoic acid derivatives reveals their potential in creating advanced materials with specific optical properties. The study of these compounds highlights their utility in designing materials with tailored photophysical characteristics for electronic and display applications (Lose et al., 1998).

Novel Nonlipid LPA2 Receptor Agonists

The identification of nonlipid compounds specific for the LPA2 receptor subtype opens up new avenues for therapeutic intervention in preventing programmed cell death associated with degenerative and inflammatory diseases. This illustrates the application of fluoren-9-ylmethoxycarbonyl derivatives in medicinal chemistry and drug design (Kiss et al., 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO5/c25-24(26,32-16-11-9-15(10-12-16)22(28)29)14-27-23(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQAQMXRJWQNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=C(C=C4)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)

![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]ethanesulfonamide](/img/structure/B2977248.png)

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![N-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B2977252.png)

![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/no-structure.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2977255.png)